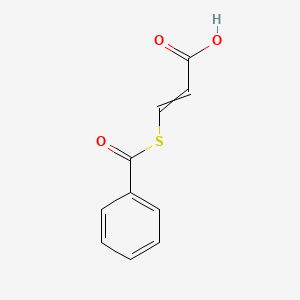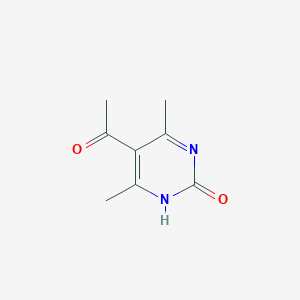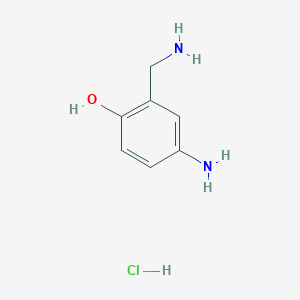
4-Amino-2-(aminomethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(aminomethyl)phenol;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, characterized by the presence of amino groups at the 4 and 2 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method includes the partial hydrogenation of nitrobenzene to produce phenylhydroxylamine, which then rearranges to form 4-aminophenol . This intermediate can be further modified to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts such as Raney Nickel for hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(aminomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride in anhydrous ethanol are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and substituted phenols from electrophilic substitution.
Scientific Research Applications
4-Amino-2-(aminomethyl)phenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including analgesics like paracetamol.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-2-(aminomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A simpler analog with only one amino group.
2-Aminophenol: Another analog with the amino group at the 2-position.
4-Hydroxyaniline: A compound with similar functional groups but different substitution patterns.
Uniqueness
4-Amino-2-(aminomethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
159621-78-0 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
InChI Key |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



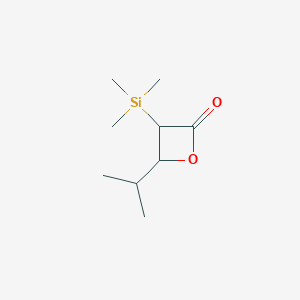
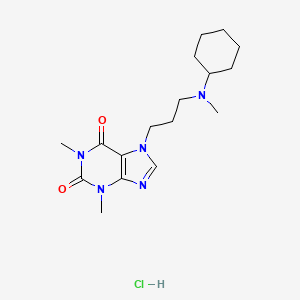
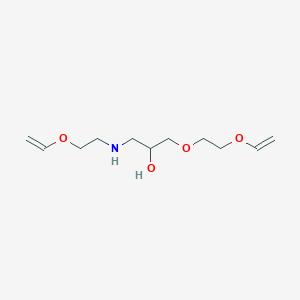

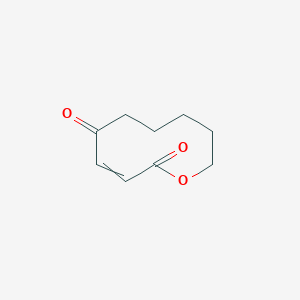
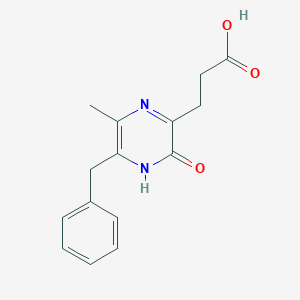
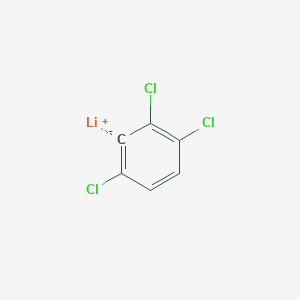
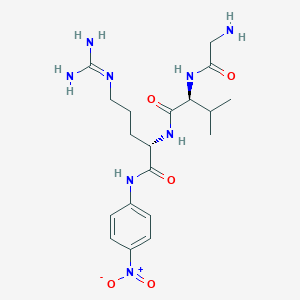
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


